7-Bromo-2,6-dichloroquinazoline chemical structure and physical properties
7-Bromo-2,6-dichloroquinazoline chemical structure and physical properties
Executive Summary
In the landscape of targeted therapeutics, the rational design of kinase inhibitors relies heavily on versatile, polyhalogenated heterocyclic scaffolds. 7-Bromo-2,6-dichloroquinazoline (CAS: 2385181-32-6) has emerged as a critical bifunctional building block, particularly in the synthesis of Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors for the treatment of Parkinson's Disease[1]. This whitepaper provides an in-depth technical analysis of its structural dynamics, physicochemical properties, and the causality-driven synthetic methodologies required to handle this highly reactive intermediate.
Pharmacological Relevance & Structural Dynamics
The quinazoline core is a privileged scaffold in medicinal chemistry, frequently utilized as an ATP-competitive hinge binder within kinase domains. The strategic placement of halogens on 7-bromo-2,6-dichloroquinazoline allows for highly modular, site-selective functionalization[2].
In the context of Parkinson's Disease, mutant LRRK2 kinase exhibits hyperactive phosphorylation of Rab GTPases, leading to severe lysosomal dysfunction and neurodegeneration[3]. Quinazoline derivatives synthesized from this building block are designed to occupy the LRRK2 ATP-binding pocket, halting this pathogenic cascade[1].
Fig 1: Mechanism of action for quinazoline-based LRRK2 inhibitors in Parkinson's Disease.
Physicochemical Profiling
Understanding the electronic properties of 7-bromo-2,6-dichloroquinazoline is critical for predicting its behavior in organic synthesis. The pyrimidine ring of the quinazoline core is highly electron-deficient, rendering the C2 position exceptionally susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the C6-chloro and C7-bromo groups reside on the less reactive benzene ring, priming them for transition-metal-catalyzed cross-coupling[4].
Table 1: Physicochemical and Structural Data
| Property | Value |
| Chemical Name | 7-Bromo-2,6-dichloroquinazoline |
| CAS Registry Number | 2385181-32-6 |
| Molecular Formula | C8H3BrCl2N2 |
| Molecular Weight | 277.93 g/mol |
| Exact Mass | 275.88567 g/mol |
| Topological Polar Surface Area (TPSA) | 25.8 Ų |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 0 |
| Canonical SMILES | C1=C2C=NC(=NC2=CC(=C1Cl)Br)Cl |
Data sourced from computational chemical databases and material safety records[4],[5].
Synthetic Methodology: Non-Aqueous Sandmeyer Chlorination
The synthesis of 7-bromo-2,6-dichloroquinazoline is typically achieved via a non-aqueous Sandmeyer-type chlorination starting from 7-bromo-6-chloroquinazolin-2-amine[2],[3]. This protocol deliberately avoids aqueous conditions that would otherwise lead to the rapid hydrolysis of the highly electrophilic 2-chloroquinazoline product into an inactive quinazolinone.
Step-by-Step Protocol & Causality Analysis
Objective: Conversion of the C2-amine to a C2-chloride via a diazonium intermediate.
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System Preparation: Purge a 500-mL 4-necked round-bottom flask with inert gas (N2 or Argon). Charge the flask with 7-bromo-6-chloroquinazolin-2-amine (6.0 g, 23 mmol)[6].
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Causality: An inert atmosphere prevents the introduction of ambient moisture, which is strictly prohibited when generating highly electrophilic 2-chloroquinazolines.
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Reagent Addition (Lewis Acid & Solvent): Add a solution of Trimethylsilyl chloride (TMSCl) (9.8 g, 90 mmol) in anhydrous Dichloromethane (DCM) (60 mL), followed by N,N-Dimethylformamide (DMF) (6 mL). Stir at room temperature for 1 hour[6].
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Causality: TMSCl acts as a Lewis acid to activate the amine and scavenges any trace moisture in the system. DMF serves as a polar aprotic co-solvent that stabilizes the highly reactive transition states and facilitates the dissolution of the starting materials.
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Chloride Source Introduction: Add Tetrabutylammonium chloride (TBAC) (7.78 g, 28 mmol) to the mixture and warm the reaction vessel to 50 °C[6].
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Causality: TBAC is a phase-transfer catalyst that doubles as a highly organic-soluble chloride source. It provides a massive, homogeneous concentration of nucleophilic Cl⁻ ions necessary to rapidly trap the diazonium species before side reactions (like protodeamination) can occur.
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Diazotization: To the stirring mixture at 50 °C, add tert-butyl nitrite (t-BuONO) (7.14 g, 69 mmol) dropwise. Maintain stirring at 50 °C for 1 hour[6].
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Causality: t-BuONO is an organic-soluble nitrosating agent. Dropwise addition ensures a controlled, steady-state generation of the diazonium salt, managing the exothermic release of N2 gas and preventing thermal degradation of the intermediate.
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Quench and Extraction: Quench the reaction by adding saturated aqueous NH4Cl (200 mL). Extract the biphasic mixture with DCM (2 x 100 mL). Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure[6].
In-Process Quality Control (IPQC) & Self-Validation
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Visual Cue: The reaction progress must be monitored by the evolution of nitrogen gas (effervescence) upon the addition of t-BuONO. Cessation of gas evolution indicates the completion of the diazotization/displacement cascade.
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Analytical Validation: LC-MS analysis of a reaction aliquot should be quenched in anhydrous methanol (forming a stable 2-methoxy adduct to avoid hydrolysis in the LC-MS aqueous mobile phase). Validation is confirmed by the complete disappearance of the starting material mass (m/z 258)[3].
Orthogonal Reactivity and Downstream Applications
The true architectural value of 7-bromo-2,6-dichloroquinazoline lies in its orthogonal reactivity profile, allowing chemists to build complex molecules iteratively without the need for excessive protecting group manipulation[1].
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First Functionalization (C2 SNAr): The C2-chloride is the most electrophilic site. Treatment with primary or secondary amines in the presence of a mild base (e.g., DIPEA) selectively yields 2-amino-7-bromo-6-chloroquinazolines[1].
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Second Functionalization (C7 Cross-Coupling): The C7-bromide is significantly more reactive towards oxidative addition than the C6-chloride. This chemoselectivity allows for selective Suzuki-Miyaura or Buchwald-Hartwig cross-coupling at the C7 position using palladium catalysts. The C6-chloride is intentionally left intact, often serving as a crucial lipophilic pharmacophore element to occupy specific hydrophobic pockets in the target kinase[2],[1].
Fig 2: Synthetic workflow and orthogonal functionalization of the quinazoline scaffold.
Conclusion
7-Bromo-2,6-dichloroquinazoline is a masterkey intermediate in the synthesis of advanced heterocycles. By leveraging the differential electronics of its halogenated positions, drug development professionals can execute highly convergent synthetic routes. Mastery over its non-aqueous synthesis and subsequent orthogonal functionalization is essential for accelerating the discovery of next-generation kinase inhibitors.
References
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[2] WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents. 2
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[1] WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. Google Patents. 1
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[4] 7-bromo-2,6-dichloroquinazoline 2385181-32-6 wiki. Guidechem. 4
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[5] 2385181-32-6 | 7-Bromo-2,6-dichloroquinazoline. AiFChem. 5
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[3] WO2021080929A1 - Detailed Synthesis Protocols (N-(heteroaryl) quinazolin-2-amine derivatives). Google Patents. 3
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[6] WO2022051337A1 - Detailed Synthesis Protocols (2-aminoquinazolines as lrrk2 inhibitors). Google Patents.6
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- 1. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 2. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 3. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
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- 5. 2385181-32-6 | 7-Bromo-2,6-dichloroquinazoline - AiFChem [aifchem.com]
- 6. WO2022051337A1 - 2-aminoquinazolines as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
